molecular formula C24H30N2O4 B15136058 7,18-Diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosane-6,8,17,19-tetrone

7,18-Diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosane-6,8,17,19-tetrone

Cat. No.: B15136058
M. Wt: 410.5 g/mol
InChI Key: XSUVWHQFPIVRAW-UHFFFAOYSA-N
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Description

3,4,9,10-Perylenetetracarboxylic Diimide is an organic heteropolycyclic compound known for its vibrant colors and stability. It is widely used as a pigment and in various scientific applications due to its excellent thermal and photochemical stability .

Chemical Reactions Analysis

3,4,9,10-Perylenetetracarboxylic Diimide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form perylene-3,4,9,10-tetracarboxylic dianhydride.

    Reduction: Reduction reactions can yield perylene derivatives with different functional groups.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

3,4,9,10-Perylenetetracarboxylic Diimide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,9,10-Perylenetetracarboxylic Diimide involves its ability to interact with light and other molecules. It can form stable complexes with various substrates, making it useful in applications like solar cells and sensors. The molecular targets and pathways involved include its interaction with nucleic acids and proteins, which can be harnessed for biological and medical applications .

Comparison with Similar Compounds

3,4,9,10-Perylenetetracarboxylic Diimide is unique due to its stability and versatility. Similar compounds include:

Properties

Molecular Formula

C24H30N2O4

Molecular Weight

410.5 g/mol

IUPAC Name

7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosane-6,8,17,19-tetrone

InChI

InChI=1S/C24H30N2O4/c27-21-13-5-1-9-10-2-6-15-20-16(24(30)26-23(15)29)8-4-12(18(10)20)11-3-7-14(22(28)25-21)19(13)17(9)11/h9-20H,1-8H2,(H,25,27,28)(H,26,29,30)

InChI Key

XSUVWHQFPIVRAW-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C(CCC4C3C1C5CCC6C7C5C4CCC7C(=O)NC6=O)C(=O)NC2=O

Origin of Product

United States

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